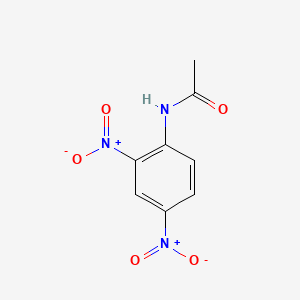

2,4-Dinitroacetanilide

Description

The exact mass of the compound 2',4'-Dinitroacetanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36974. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dinitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c1-5(12)9-7-3-2-6(10(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZYMGKDOVQJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060587 | |

| Record name | 2',4'-Dinitroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-53-7 | |

| Record name | N-(2,4-Dinitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,4-dinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,4-dinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',4'-Dinitroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dinitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dinitroacetanilide from Acetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitroacetanilide from acetanilide (B955). The synthesis is presented as a two-step process, involving the initial mono-nitration of acetanilide to form the intermediate, p-nitroacetanilide, followed by a second, more vigorous nitration to yield the final this compound product. This methodology is necessitated by the electronic effects of the substituents on the aromatic ring; the acetamido group is activating and ortho-, para-directing, while the first nitro group is strongly deactivating, requiring more forcing conditions for the second nitration.

Reaction Principle

The synthesis is based on the electrophilic aromatic substitution mechanism. A nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.

-

Step 1: Mono-nitration. Acetanilide is treated with a standard nitrating mixture under controlled, cold conditions (0-10 °C) to favor the formation of the mono-substituted p-nitroacetanilide. The acetamido group (-NHCOCH₃) directs the incoming nitro group primarily to the para position due to less steric hindrance compared to the ortho positions.

-

Step 2: Di-nitration. The intermediate, p-nitroacetanilide, is then subjected to a more potent nitrating mixture, typically involving fuming nitric acid, and under less stringent temperature controls. The deactivating nature of the first nitro group requires these harsher conditions to facilitate the introduction of a second nitro group at the 2-position (ortho to the acetamido group).

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in the synthesis.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Acetanilide | C₈H₉NO | 135.17 | 114.3 |

| p-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 | 214 - 216 |

| This compound | C₈H₇N₃O₅ | 225.16 | 118 - 120 |

Table 2: Reagent Quantities for Synthesis

| Step | Reagent | Moles (approx.) | Quantity |

| 1 | Acetanilide | 0.074 | 10.0 g |

| Conc. Sulfuric Acid (d=1.84) | - | 20 mL | |

| Conc. Nitric Acid (d=1.42) | 0.11 | 5.0 mL | |

| Conc. Sulfuric Acid (for nitrating mix) | - | 5.0 mL | |

| 2 | p-Nitroacetanilide | 0.028 | 5.0 g |

| Conc. Sulfuric Acid (d=1.84) | - | 5.0 mL | |

| Fuming Nitric Acid (d=1.5) | 0.063 | 2.0 mL |

Experimental Protocols

Safety Precautions: This synthesis involves the use of highly corrosive and strong oxidizing acids (concentrated and fuming nitric acid, concentrated sulfuric acid). All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions.

Step 1: Synthesis of p-Nitroacetanilide

Methodology:

-

Dissolution: In a 250 mL flask, dissolve 10.0 g of acetanilide in 20 mL of concentrated sulfuric acid. Stir the mixture until all the acetanilide has dissolved.

-

Cooling: Cool the solution in an ice-salt bath until the temperature is between 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This mixing should be done while cooling the beaker in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred acetanilide solution using a dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C. This process is highly exothermic.

-

Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 1 hour to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture slowly and with stirring onto 200 g of crushed ice in a large beaker. The p-nitroacetanilide will precipitate as a pale yellow solid.

-

Isolation and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold water until the washings are neutral to litmus (B1172312) paper. This removes residual acids.

-

Purification and Drying: The crude product can be purified by recrystallization from ethanol. Dry the purified crystals in a desiccator or a low-temperature oven. The expected yield is approximately 11 g (81%).

Step 2: Synthesis of this compound from p-Nitroacetanilide

Methodology:

-

Dissolution: Place 5.0 g of dry p-nitroacetanilide in a 100 mL flask and add 5 mL of concentrated sulfuric acid.

-

Nitration: To this suspension, add 2.0 mL of fuming nitric acid (d 1.5). The temperature of the mixture will rise.

-

Heating: Heat the flask on a boiling water bath for 10 minutes, shaking the flask intermittently to ensure thorough mixing. By the end of the heating period, a clear solution should be obtained.

-

Precipitation: Allow the flask to cool slightly and then pour the contents carefully onto about 100 g of crushed ice.

-

Isolation and Washing: The this compound will separate as a pale brown or greyish solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification and Drying: Purify the crude product by recrystallization from rectified spirit (ethanol). The pure this compound is obtained as pale yellow needles. Dry the product and determine its melting point (118-120 °C). The expected yield is approximately 5.0 g (80%).

Visualizations

Reaction Pathway

The following diagram illustrates the two-step electrophilic aromatic substitution pathway from acetanilide to this compound.

Caption: Overall reaction scheme for the two-step synthesis.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure, from starting materials to the final purified product.

In-Depth Technical Guide to the Chemical Properties of 2,4-Dinitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroacetanilide, also known as N-(2,4-dinitrophenyl)acetamide, is a nitroaromatic compound of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other bioactive molecules.[1] Its chemical structure, featuring a dinitrophenyl group attached to an acetamide (B32628) moiety, imparts distinct reactivity and physical properties. The two electron-withdrawing nitro groups strongly influence the chemistry of the aromatic ring and the amide linkage, making it a versatile building block for further chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactions, and spectral characterization, intended for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The compound typically appears as a yellow crystalline solid.[1] It is generally soluble in organic solvents like ethanol (B145695) and acetone (B3395972) and has limited solubility in water.[1]

| Property | Value | Reference |

| CAS Number | 610-53-7 | [2][3][4] |

| Molecular Formula | C₈H₇N₃O₅ | [2][3][4] |

| Molecular Weight | 225.16 g/mol | [2][3] |

| Melting Point | ~180 °C | [5] |

| Appearance | Yellow crystalline solid | [1] |

| IUPAC Name | N-(2,4-dinitrophenyl)acetamide | [1] |

| Synonyms | 2',4'-Dinitroacetanilide, 1-Acetamido-2,4-dinitrobenzene, Acetamide, N-(2,4-dinitrophenyl)- | [2][4] |

Synthesis and Reactions

This compound is primarily synthesized through the acetylation of 2,4-dinitroaniline (B165453). Its most characteristic reaction is the reverse process: acid-catalyzed hydrolysis to regenerate the parent aniline (B41778).

Synthesis: Acetylation of 2,4-Dinitroaniline

The synthesis involves the reaction of 2,4-dinitroaniline with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst or solvent.

Caption: Synthesis of this compound via acetylation.

Experimental Protocol: Synthesis of this compound

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dinitroaniline (5.0 g, 27.3 mmol).

-

Reagent Addition: Carefully add acetic anhydride (10 mL, 106 mmol) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle. Maintain reflux for 30 minutes, during which the solid aniline should dissolve.

-

Isolation: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of cold water with vigorous stirring.

-

Precipitation: The product, this compound, will precipitate as a yellow solid.

-

Filtration and Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water to remove acetic acid and any unreacted acetic anhydride.

-

Purification: Recrystallize the crude product from ethanol to obtain purified yellow crystals of this compound.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Reaction: Hydrolysis of this compound

The amide bond in this compound can be cleaved under acidic conditions to yield 2,4-dinitroaniline and acetic acid.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Setup: Place this compound (2.0 g, 8.88 mmol) in a 100 mL round-bottom flask.

-

Acid Addition: Add 20 mL of 70% sulfuric acid to the flask.

-

Heating: Gently heat the mixture under reflux for 30-60 minutes, or until the solution becomes clear.

-

Precipitation: Allow the mixture to cool to room temperature, then carefully pour it over 100 g of crushed ice in a beaker.

-

Neutralization: Slowly neutralize the acidic solution with a 10% sodium hydroxide (B78521) solution until it is alkaline (check with pH paper). The product, 2,4-dinitroaniline, will precipitate out as a yellow solid.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with a large volume of cold water.

-

Purification: The crude 2,4-dinitroaniline can be recrystallized from aqueous ethanol to yield a purified product.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.

-

C=O Stretch (Amide I): A strong absorption band around 1680-1700 cm⁻¹ for the carbonyl group.

-

N-O Stretch (Nitro Groups): Strong, sharp peaks around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) are indicative of the two nitro groups.

-

C-H Aromatic Stretch: Peaks typically appear above 3000 cm⁻¹.

The spectrum is available for review in the NIST Chemistry WebBook.[4]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 225, corresponding to its molecular weight.[4] Common fragmentation patterns involve the loss of the acetyl group and nitro groups. A detailed mass spectrum can be found in the NIST database.[4]

Safety and Handling

Specific toxicology data for this compound is not widely available. However, based on its structure and the properties of the related compound, 2,4-dinitroaniline, it should be handled with care.

-

General Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

- 1. CAS 610-53-7: N-(2,4-Dinitrophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. 2',4'-Dinitroacetanilide (CAS 610-53-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 610-53-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2',4'-Dinitroacetanilide [webbook.nist.gov]

- 5. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]- (CAS 53780-34-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 2,4-Dinitroacetanilide

CAS Number: 610-53-7

Chemical Structure:

Introduction

This compound is a dinitrated derivative of acetanilide (B955). It serves as a key intermediate in the synthesis of various organic compounds, most notably in the preparation of 2,4-dinitroaniline (B165453), a compound with applications in the manufacturing of dyes, pesticides, and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological activities associated with the broader class of dinitroanilines. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that while some data is readily available, specific experimental values for properties such as solubility and detailed spectroscopic analyses are not extensively reported in the literature, likely due to its primary role as a synthetic intermediate.

| Property | Value | Reference(s) |

| CAS Number | 610-53-7 | [3] |

| Molecular Formula | C₈H₇N₃O₅ | [3] |

| Molecular Weight | 225.16 g/mol | [4] |

| Appearance | Expected to be a crystalline solid | |

| Melting Point | Not consistently reported; commercial suppliers may provide a range. The related 2,4-dinitroaniline melts at 187.8 °C. | [2] |

| Boiling Point | Decomposes upon heating | [2] |

| Solubility | Data for 2,4-dinitroaniline indicates solubility in acetone, ethyl acetate, acetonitrile, and most alcohols, with low water solubility. | [2] |

Experimental Protocols

Synthesis of this compound via Nitration of Acetanilide

The synthesis of this compound can be achieved through the nitration of acetanilide. This process typically occurs in two stages: the initial nitration to form a mixture of ortho- and para-nitroacetanilide, followed by a second nitration of the para-isomer to yield the desired 2,4-dinitro product. The following protocol is a representative procedure based on established methods for aromatic nitration.[5]

Materials:

-

Acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Ice

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, round-bottom flask, condenser, dropping funnel)

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (Buchner funnel)

Procedure:

Step 1: Synthesis of p-Nitroacetanilide

-

In a beaker, dissolve 10 g of acetanilide in 20 mL of glacial acetic acid, warming gently if necessary to achieve complete dissolution.

-

Cool the solution in an ice bath to below 10 °C.

-

Slowly add 20 mL of cold, concentrated sulfuric acid with constant stirring.

-

In a separate flask, prepare the nitrating mixture by carefully adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the acetanilide solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 20 °C.

-

After the addition is complete, allow the mixture to stand at room temperature for one hour to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain purified p-nitroacetanilide. The ortho-isomer is more soluble in ethanol and will remain in the filtrate.[6]

Step 2: Synthesis of this compound

-

Suspend the purified p-nitroacetanilide in a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Heat the mixture gently under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice to precipitate the this compound.

-

Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Hydrolysis of this compound to 2,4-Dinitroaniline

This compound can be readily hydrolyzed to 2,4-dinitroaniline, a common subsequent step in its synthetic utility.[1]

Procedure:

-

Reflux the this compound with an excess of dilute sulfuric acid (e.g., 70%) or hydrochloric acid for 1-2 hours.

-

Cool the reaction mixture. The 2,4-dinitroaniline will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and recrystallize from aqueous ethanol to obtain the purified product.

Spectroscopic Data

Infrared (IR) Spectrum:

The NIST WebBook provides an infrared spectrum of this compound.[3] Key characteristic peaks would be expected for the N-H stretch of the amide, the C=O stretch of the amide, aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro groups.

Biological Activity and Potential Applications

Direct studies on the biological activity or drug development applications of this compound are scarce. However, the broader class of dinitroanilines, for which it is a precursor, has well-documented biological effects.

Dinitroaniline Herbicides:

Many 2,6-dinitroaniline (B188716) derivatives are utilized as pre-emergent herbicides.[1] Their mechanism of action involves the disruption of microtubule polymerization in plant cells.[1] By binding to tubulin, the protein subunit of microtubules, these compounds inhibit the formation of the mitotic spindle, thereby arresting cell division and preventing root growth in susceptible plants.

Antimitotic and Anticancer Potential:

The microtubule-disrupting properties of dinitroanilines have also led to investigations into their potential as antimitotic agents for cancer therapy. By targeting tubulin, these compounds can selectively inhibit the proliferation of rapidly dividing cancer cells.

Other Potential Applications:

Derivatives of 2,4-dinitroaniline are used in the synthesis of azo dyes and other specialty chemicals.[2]

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic route to this compound from Acetanilide.

Generalized Mechanism of Action for Dinitroaniline Herbicides

Caption: Inhibition of microtubule polymerization by dinitroaniline compounds.

Conclusion

This compound is a valuable chemical intermediate whose properties and synthesis are of significant interest to organic chemists. While it is not as extensively characterized as its hydrolysis product, 2,4-dinitroaniline, understanding its synthesis is crucial for accessing a range of dinitroaniline derivatives. The biological activities of the broader dinitroaniline class, particularly their role as microtubule-disrupting agents, highlight the potential for developing novel therapeutic agents based on this chemical scaffold. Further research into the specific properties and potential applications of this compound itself could unveil new opportunities in materials science and drug discovery.

References

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 3. 2',4'-Dinitroacetanilide [webbook.nist.gov]

- 4. 610-53-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

- 6. magritek.com [magritek.com]

Spectroscopic Analysis of 2,4-Dinitroacetanilide: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for 2,4-Dinitroacetanilide, catering to researchers, scientists, and professionals in drug development. The guide encompasses available mass spectrometry and infrared spectroscopy data, alongside representative experimental protocols. Due to the limited availability of public experimental Nuclear Magnetic Resonance (NMR) data for this compound, this guide presents data for the closely related compound, 2,4-dinitroaniline, for comparative reference.

Core Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. All quantitative data is presented in structured tables for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry of this compound is typically performed using electron ionization (EI), which involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays the molecular ion and various fragment ions, which are instrumental in confirming the molecular weight and elucidating the structure of the compound.

| Property | Value |

| Molecular Formula | C₈H₇N₃O₅ |

| Molecular Weight | 225.16 g/mol |

| Ionization Method | Electron Ionization (EI) |

| Major Peaks (m/z) | Relative Intensity |

| 225 | Molecular Ion (M⁺) |

| 183 | [M - C₂H₂O]⁺ |

| 165 | [M - NO₂]⁺ |

| 135 | [M - C₂H₂O - NO₂]⁺ |

| 108 | [C₆H₄NO₂]⁺ |

| 92 | [C₅H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

| 63 | [C₅H₃]⁺ |

Note: The fragmentation pattern and relative intensities can vary slightly depending on the instrument and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals the presence of key functional groups by identifying their characteristic vibrational frequencies. The spectrum is typically acquired for the solid sample, often prepared as a KBr pellet or a thin film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~1700 | Strong | C=O stretch (amide I) |

| ~1600, ~1480 | Strong | C=C stretch (aromatic ring) |

| ~1540 | Strong | N-O asymmetric stretch (NO₂) |

| ~1350 | Strong | N-O symmetric stretch (NO₂) |

| ~1250 | Medium | C-N stretch |

| ~840 | Strong | C-H bend (out-of-plane) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 2,4-Dinitroaniline (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.77 | d | 1H | H-3 |

| 8.14 | dd | 1H | H-5 |

| 7.12 | d | 1H | H-6 |

| ~7.5 (broad) | s | 2H | NH₂ |

¹³C NMR Data for 2,4-Dinitroaniline (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~150 | C-1 (C-NH₂) |

| ~138 | C-4 (C-NO₂) |

| ~131 | C-2 (C-NO₂) |

| ~129 | C-6 |

| ~122 | C-3 |

| ~115 | C-5 |

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[1]

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[1] The final volume should be around 4-5 cm in height from the bottom of the tube.

-

Internal Standard : A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent by the manufacturer to define the 0 ppm point.

-

Data Acquisition : Place the NMR tube in the spectrometer's probe. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[1] For ¹H NMR, a standard pulse program is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Sample Grinding : In an agate mortar and pestle, grind a small amount (1-2 mg) of the solid sample until it is a fine powder.[2]

-

Mixing : Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample.[2]

-

Pellet Formation : Transfer the mixture to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[2]

-

Spectral Acquisition : Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is usually recorded first and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.[3] The sample is then heated to induce vaporization into the ion source.

-

Ionization : In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[3][4][5] This causes the molecules to lose an electron, forming a molecular ion (M⁺), and to fragment into smaller, charged species.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 2,4-Dinitroacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,4-dinitroacetanilide in common laboratory solvents. Despite a comprehensive search of available scientific literature, specific quantitative solubility data for this compound remains largely unpublished. This document summarizes the available qualitative information and provides a detailed, generalized experimental protocol for the systematic determination of its solubility. A procedural workflow is also presented to guide researchers in generating precise solubility data.

Introduction

This compound, also known as N-(2,4-dinitrophenyl)acetamide, is an organic compound used in chemical synthesis and as a reagent in various analytical applications[1]. A thorough understanding of its solubility is fundamental for its effective use in reaction chemistry, purification by recrystallization, and formulation development. The presence of two nitro groups and an acetamido group on the benzene (B151609) ring suggests a molecule with moderate polarity, influencing its interaction with various solvents. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its empirical determination.

Solubility Profile of this compound

For comparative purposes, the table below provides a qualitative summary of the expected solubility of this compound in common laboratory solvents based on available information.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Water | H₂O | High | Limited / Poor |

| Ethanol (B145695) | C₂H₅OH | High | Soluble |

| Methanol | CH₃OH | High | Likely Soluble |

| Acetone (B3395972) | C₃H₆O | High | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Low | Likely Soluble |

| Chloroform | CHCl₃ | Medium | Likely Soluble |

| Dichloromethane | CH₂Cl₂ | Medium | Likely Soluble |

| Ethyl Acetate | C₄H₈O₂ | Medium | Likely Soluble |

| Toluene | C₇H₈ | Low | Sparingly Soluble |

| Hexane | C₆H₁₄ | Low | Poorly Soluble |

Note: This table is based on qualitative descriptions and chemical principles. Quantitative determination requires experimental validation.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for the quantitative determination of the solubility of this compound. This protocol is based on the isothermal saturation method, a standard and reliable technique for measuring the solubility of solid compounds in liquids.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (analytical grade)

-

Jacketed glass vessel or temperature-controlled shaker bath

-

Calibrated thermometer or temperature probe

-

Magnetic stirrer and stir bars

-

Analytical balance (± 0.0001 g)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Set the jacketed glass vessel or shaker bath to the desired constant temperature (e.g., 25 °C). Allow the system to equilibrate.

-

Accurately weigh a specific volume of the chosen solvent (e.g., 25 mL) into the vessel.

-

-

Saturation:

-

Add an excess amount of solid this compound to the solvent in the vessel. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Stir the mixture vigorously using the magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 1-2 hours while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the diluted sample under the same conditions and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated below.

Caption: General workflow for the experimental determination of solubility.

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 2,4-Dinitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a crucial resource for laboratory personnel engaged in the synthesis, handling, and utilization of 2,4-Dinitroacetanilide. While specific toxicological data for this compound is limited, its close structural relationship to the highly toxic 2,4-Dinitroaniline necessitates a cautious and well-informed approach to its management in a research and development setting. This document outlines the known properties, potential hazards, and essential safety precautions to ensure a secure working environment.

Physicochemical and Hazard Profile

A comprehensive understanding of the physicochemical properties of this compound is the foundation of a robust safety protocol. The following table summarizes the key data points available for this compound. It is critical to note that while some sources classify this compound as not hazardous under Regulation (EC) No 1272/2008, its potential for hydrolysis to the highly toxic 2,4-Dinitroaniline warrants stringent safety measures.[1]

| Property | Value | Reference |

| Chemical Formula | C₈H₇N₃O₅ | [1][2] |

| Molecular Weight | 225.16 g/mol | [1][2] |

| CAS Number | 610-53-7 | [2][3] |

| Appearance | Light yellow crystals | [3] |

| Hazard Classification | Not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008. | [1] |

Hazard Identification and Classification

Despite a formal non-hazardous classification in some databases, the potential for this compound to serve as a precursor or metabolite to 2,4-Dinitroaniline cannot be overlooked. 2,4-Dinitroaniline is a well-documented toxic substance with the following hazard classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Fatal if swallowed, in contact with skin, or if inhaled.[4][5][6]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[4][6]

-

Hazardous to the Aquatic Environment (Chronic): Toxic to aquatic life with long-lasting effects.[4][6]

Given these severe hazards associated with the parent aniline, it is prudent to handle this compound with a high degree of caution, assuming a similar, albeit potentially less potent, hazard profile.

References

Historical synthesis methods of 2,4-Dinitroacetanilide

An In-depth Technical Guide on the Historical Synthesis Methods of 2,4-Dinitroacetanilide

Introduction

2',4'-Dinitroacetanilide, with the chemical formula C₈H₇N₃O₅, is a dinitrated derivative of acetanilide (B955).[1] Historically, its synthesis has been closely linked to the broader study of electrophilic aromatic substitution and the production of intermediates for dyes and other industrial chemicals.[2][3] The presence of the acetamido group (-NHCOCH₃) on the benzene (B151609) ring is crucial; it is an ortho-, para-directing group, which activates the ring for electrophilic substitution.[4][5] This technical guide details the primary historical methods for the synthesis of this compound, providing detailed experimental protocols, comparative data, and workflow diagrams for clarity.

Core Synthesis Pathways

Historically, two main strategies have been employed for the synthesis of this compound:

-

Two-Step Nitration of Acetanilide: This is the most common and classical approach. It involves the initial nitration of acetanilide to form a mixture of ortho- and para-nitroacetanilide, followed by a second nitration step to introduce the second nitro group.

-

Reaction of 2,4-Dinitrochlorobenzene with an Acetylating Agent: A less common route involves using a pre-dinitrated starting material, 2,4-dinitrochlorobenzene, and introducing the acetamido group.

Method 1: Two-Step Nitration of Acetanilide

This method proceeds in two distinct stages: the synthesis of an intermediate, p-nitroacetanilide, followed by its subsequent nitration to yield the final 2,4-dinitro product.

Step 1: Synthesis of p-Nitroacetanilide from Acetanilide

The initial step involves the electrophilic aromatic substitution of acetanilide using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[6] The acetamido group directs the incoming nitronium ion (NO₂⁺) to the para position as the major product, with the ortho isomer formed as a minor byproduct due to steric hindrance.[5]

Step 2: Nitration of p-Nitroacetanilide to this compound

The second nitration is performed on the p-nitroacetanilide intermediate. This step requires forcing conditions or different nitrating agents, such as acetyl nitrate (B79036), to introduce a second nitro group onto the already deactivated ring.[7] The existing acetamido group directs the second substitution to the ortho position (position 2), yielding this compound.

Visualized Workflow: Two-Step Nitration

Caption: Workflow for the two-step synthesis of this compound from Acetanilide.

Method 2: Synthesis from 2,4-Dinitrochlorobenzene

An alternative historical route involves the reaction of 2,4-dinitrochlorobenzene with acetamide (B32628).[8] In this nucleophilic aromatic substitution, the acetamide acts as a nucleophile, displacing the chlorine atom on the highly electron-deficient aromatic ring to form this compound. This method avoids the multi-step nitration but requires a pre-functionalized dinitro-starting material. The subsequent hydrolysis of the synthesized this compound was a known route to produce 2,4-dinitroaniline.[2][8]

Visualized Workflow: Synthesis from 2,4-Dinitrochlorobenzene

Caption: Synthesis of this compound from 2,4-Dinitrochlorobenzene.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the historical synthesis methods. Yields and conditions can vary significantly based on the specific historical source and purity of reagents.

| Parameter | Method 1, Step 1 (Acetanilide → p-Nitroacetanilide) | Method 1, Step 2 (p-Nitroacetanilide → this compound) | Method 2 (DNCB → this compound) |

| Starting Material | Acetanilide | p-Nitroacetanilide | 2,4-Dinitrochlorobenzene |

| Primary Reagents | Conc. HNO₃, Conc. H₂SO₄ | Acetyl Nitrate or Conc. HNO₃ / H₂SO₄[7] | Acetamide[8] |

| Solvent | Glacial Acetic Acid, H₂SO₄[6][9] | Acetonitrile or Acetic Anhydride[7] | None (neat reaction) |

| Temperature | 0 - 20°C[9][10] | 50 - 55°C (or higher)[7] | 200 - 210°C[8] |

| Reaction Time | ~1.5 hours | Not specified, likely several hours | Not specified, likely several hours |

| Reported Yield | Variable, often >50% for para isomer | >90% (for related dinitrations)[7] | Not specified |

| Product M.P. | ~214-216°C (p-Nitroacetanilide) | ~121-122°C[7] | ~121-122°C[7] |

Detailed Experimental Protocols

Protocol for Method 1: Two-Step Nitration of Acetanilide

Step 1: Preparation of p-Nitroacetanilide

-

1. Dissolution: In a 100 cm³ beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 cm³ of glacial acetic acid. Gentle warming may be required.

-

2. Acidification: With stirring, add 5 cm³ of concentrated sulfuric acid to the mixture. The solution will become warm and clear.

-

3. Cooling: Cool the solution to approximately 0-5°C in an ice-salt bath. The mixture may become viscous.[9]

-

4. Nitrating Mixture Preparation: In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 cm³ of concentrated nitric acid to 1.0 cm³ of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

5. Nitration: Add the cold nitrating mixture dropwise to the stirred acetanilide solution. It is critical to maintain the reaction temperature below 20°C throughout the addition, which should take about 15 minutes.[9][10]

-

6. Reaction Completion: After the addition is complete, remove the reaction vessel from the ice bath and let it stand at room temperature for approximately one hour to ensure the reaction goes to completion.

-

7. Precipitation: Pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring. A yellow precipitate of crude p-nitroacetanilide will form.[4][6]

-

8. Isolation and Washing: Collect the crude solid by suction filtration. Wash the product thoroughly with cold water until the washings are neutral to litmus (B1172312) paper to remove residual acid.[9]

-

9. Purification: The crude product is a mixture of ortho and para isomers. Recrystallize from hot ethanol (B145695). The less soluble p-nitroacetanilide will crystallize as nearly colorless crystals upon cooling, while the more soluble yellow ortho isomer remains in the filtrate.[10]

Step 2: Preparation of this compound

This protocol is adapted from historical methods for dinitrating substituted acetanilides.[7]

-

1. Dissolution: Dissolve the dried p-nitroacetanilide from Step 1 in a suitable solvent such as acetic anhydride (B1165640).

-

2. Nitration: Prepare a nitrating agent such as acetyl nitrate by carefully adding nitric acid to acetic anhydride at a low temperature.

-

3. Reaction: Slowly add the nitrating agent to the solution of p-nitroacetanilide. The reaction is exothermic and may require cooling.

-

4. Heating: Gently heat the reaction mixture to 50-55°C to drive the second nitration to completion.[7]

-

5. Isolation: Pour the cooled reaction mixture into ice water to precipitate the crude this compound.

-

6. Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Protocol for Method 2: Synthesis from 2,4-Dinitrochlorobenzene

This protocol is based on a historical description of the reaction.[8]

-

1. Reaction Setup: In a flask equipped for high-temperature reactions, mix 2,4-dinitrochlorobenzene and acetamide.

-

2. Heating: Heat the mixture to a high temperature, approximately 200–210°C.[8]

-

3. Reaction: Maintain the temperature to allow the nucleophilic aromatic substitution to proceed. The reaction progress could be monitored by observing the consumption of starting materials (e.g., via melting point analysis of samples).

-

4. Isolation: After cooling, the solid reaction mass is worked up. This would likely involve dissolving the mixture in a suitable solvent and precipitating the product, or performing a recrystallization to separate the this compound from unreacted starting materials and byproducts.

-

5. Purification: The crude product is purified by recrystallization from an appropriate solvent.

References

- 1. 2',4'-Dinitroacetanilide [webbook.nist.gov]

- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dinitroaniline One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis of p-Nitroacetanilide from Acetanilide · 0x27.me [0x27.me]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 10. magritek.com [magritek.com]

An In-depth Technical Guide to the Precursors for 2,4-Dinitroacetanilide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical precursors and synthetic pathways for the production of 2,4-dinitroacetanilide. This compound is a key intermediate in various chemical syntheses, and a thorough understanding of its preparation is crucial for researchers in organic chemistry and drug development. This document details the two primary synthetic routes, provides quantitative data for comparison, outlines detailed experimental protocols, and visualizes the chemical transformations and workflows.

Core Precursors and Synthetic Pathways

The synthesis of this compound can be approached through two main strategies, each originating from different primary precursors:

-

Direct Dinitration of Acetanilide (B955): This is the most common and direct route. Acetanilide itself is synthesized from aniline. This pathway involves the introduction of two nitro groups onto the aromatic ring of acetanilide in a single reaction step. While seemingly straightforward, controlling the regioselectivity to favor the 2,4-isomer over other dinitrated or mononitrated products is a key challenge.

-

Acetylation of 2,4-Dinitroaniline (B165453): This alternative pathway involves the synthesis of 2,4-dinitroaniline from a suitable precursor, followed by the acetylation of the amino group. This route can offer better control over the final product's purity, as the dinitration step is performed on a different molecule.

The selection of the optimal synthetic route depends on factors such as the availability and cost of the starting materials, desired purity of the final product, and the scalability of the process.

Quantitative Data Presentation

To facilitate a clear comparison of the precursors and intermediates involved in the synthesis of this compound, the following tables summarize their key physicochemical properties and typical reaction yields.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |

| Aniline | 93.13 | -6 | 62-53-3 |

| Acetic Anhydride | 102.09 | -73 | 108-24-7 |

| Acetanilide | 135.17 | 114-116 | 103-84-4 |

| 1-Chloro-2,4-dinitrobenzene | 202.55 | 48-51 | 97-00-7 |

| 2,4-Dinitroaniline | 183.12 | 178-180 | 97-02-9 |

| This compound | 225.16 | ~121 | 610-53-7 |

Table 2: Comparison of Synthetic Routes and Typical Yields

| Synthetic Route | Starting Precursor | Key Reagents | Typical Yield (%) |

| Direct Dinitration | Acetanilide | Conc. HNO₃, Conc. H₂SO₄ | Variable, depends on conditions |

| Acetylation | 2,4-Dinitroaniline | Acetic Anhydride | Good to Excellent |

| Precursor Synthesis | |||

| Acetanilide Synthesis | Aniline | Acetic Anhydride | High |

| 2,4-Dinitroaniline Synthesis | 1-Chloro-2,4-dinitrobenzene | Ammonia | 68-98.4%[1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of this compound via Dinitration of Acetanilide

This protocol is adapted from standard nitration procedures, with modifications to favor dinitration.[3][4] Caution: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Crushed Ice

-

Distilled Water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Dissolution of Acetanilide: In a clean, dry Erlenmeyer flask, dissolve 5.0 g of acetanilide in 10 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. This mixture should be prepared in an ice bath to control the exothermic reaction and then cooled to below 10 °C.

-

Nitration Reaction: Cool the acetanilide solution in an ice bath to below 10 °C. Slowly add the cold nitrating mixture dropwise to the acetanilide solution with continuous and vigorous stirring. The temperature of the reaction mixture must be maintained below 20 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for at least one hour to ensure the completion of the dinitration.

-

Precipitation of the Product: Pour the reaction mixture slowly and with constant stirring onto a beaker containing approximately 100 g of crushed ice. The crude this compound will precipitate as a yellow solid.

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral to litmus (B1172312) paper. This removes any residual acid.

-

Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals of this compound.

-

Drying and Characterization: Dry the purified crystals and determine the yield and melting point.

Protocol 2: Synthesis of this compound via Acetylation of 2,4-Dinitroaniline

This protocol outlines the acetylation of 2,4-dinitroaniline, which can be synthesized from 1-chloro-2,4-dinitrobenzene.[1]

Materials:

-

2,4-Dinitroaniline

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (as catalyst)

-

Ethanol

-

Distilled Water

Procedure:

-

Dissolution: In a round-bottom flask, suspend 5.0 g of 2,4-dinitroaniline in 20 mL of acetic anhydride.

-

Catalysis: Add a few drops of concentrated sulfuric acid to the suspension to catalyze the reaction.

-

Reaction: Gently heat the mixture under reflux for approximately 30-60 minutes. The solid should dissolve, and the color of the solution may change.

-

Precipitation: Cool the reaction mixture to room temperature and then pour it into a beaker containing 100 mL of cold distilled water with stirring. The this compound will precipitate out.

-

Isolation and Washing: Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallization: Recrystallize the crude product from ethanol to yield purified this compound.

-

Drying and Characterization: Dry the crystals and determine the yield and melting point.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and experimental workflows.

Caption: Direct dinitration pathway from Aniline.

Caption: Alternative pathway via 2,4-Dinitroaniline.

Caption: Mechanism of Acetanilide Dinitration.

Caption: Workflow for Dinitration of Acetanilide.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]

- 3. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]

In-Depth Technical Guide: Physical Appearance and Stability of 2,4-Dinitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dinitroacetanilide, with a specific focus on its physical appearance and stability under various conditions. The information presented herein is intended to support research, development, and handling of this compound in a laboratory and industrial setting.

Physical and Chemical Properties

This compound is a nitroaromatic compound with the chemical formula C₈H₇N₃O₅.[1][2][3] It is structurally related to acetanilide (B955), with the addition of two nitro groups at the 2 and 4 positions of the phenyl ring. While specific experimental data for this compound is limited in publicly available literature, some of its properties can be inferred from related compounds and computational models.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-Dinitroaniline (B165453) (Related Compound) | Source |

| Molecular Formula | C₈H₇N₃O₅ | C₆H₅N₃O₄ | [1][2][3] |

| Molecular Weight | 225.16 g/mol | 183.12 g/mol | [1][2][3] |

| CAS Number | 610-53-7 | 97-02-9 | [1][2][3] |

| Appearance | Not explicitly documented; likely a crystalline solid | Yellow to orange crystalline solid | [4] |

| Melting Point | No definitive experimental data found | 176 - 178 °C | [5] |

| Boiling Point | No definitive experimental data found; likely decomposes | Decomposes at elevated temperatures | [5] |

| Solubility | Log10 of Water solubility (mol/L): -2.98 (calculated) | Insoluble in water; Soluble in hot hydrochloric acid | [1][4] |

| Octanol/Water Partition Coefficient (logP) | 1.461 (calculated) | 1.84 (estimated) | [1][4] |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. The presence of two nitro groups on the aromatic ring suggests potential for thermal instability and sensitivity to light.

Thermal Stability

Photostability

No specific studies on the photostability of this compound were found. However, aromatic nitro compounds are known to absorb ultraviolet radiation, which can lead to photochemical reactions and degradation. It is advisable to store this compound in light-resistant containers and avoid prolonged exposure to direct sunlight or other sources of UV radiation.

pH Stability and Hydrolysis

The acetamido group in this compound can undergo hydrolysis under both acidic and basic conditions to yield 2,4-dinitroaniline and acetic acid. The rate of hydrolysis is dependent on the pH and temperature of the solution. One documented method for the preparation of 2,4-dinitroaniline involves the hydrolysis of dinitroacetanilide by heating with dinitrochlorobenzene and acetamide (B32628) at high temperatures (200–210°C), indicating that the amide bond is relatively stable under less harsh conditions.[6]

Caption: Logical relationship of stability factors for this compound.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and stability testing of this compound are not widely published. However, based on general organic chemistry principles and procedures for analogous compounds, the following methodologies can be proposed as a starting point for further development and validation.

Synthesis of this compound from Acetanilide

This protocol is adapted from the nitration of acetanilide to produce p-nitroacetanilide and would require optimization for the synthesis of the 2,4-dinitro derivative.[7][8] The key modification would be the use of a stronger nitrating agent or more forcing reaction conditions to achieve dinitration.

Materials:

-

Acetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or a mixture of concentrated nitric and sulfuric acids

-

Ice

-

Glacial Acetic Acid (optional, as a solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve acetanilide in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid, ensuring the mixture is well-chilled in an ice bath.

-

Prepare the nitrating mixture by carefully adding fuming nitric acid to chilled concentrated sulfuric acid.

-

Slowly add the nitrating mixture dropwise to the acetanilide solution while maintaining a low temperature (typically below 10°C) and stirring continuously.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified time to ensure dinitration.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash thoroughly with cold water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Caption: Proposed workflow for the synthesis of this compound.

Protocol for Evaluating Thermal Stability (Conceptual)

This conceptual protocol outlines a general approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

DSC Analysis:

-

Accurately weigh a small sample (1-5 mg) of this compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature to determine the melting point and any exothermic decomposition events.

-

-

TGA Analysis:

-

Accurately weigh a slightly larger sample (5-10 mg) of this compound into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere.

-

Record the mass loss as a function of temperature to determine the onset of decomposition and the pattern of mass loss.

-

Protocol for Evaluating Photostability (Conceptual)

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.

Instrumentation:

-

A light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp or a combination of fluorescent and UVA lamps).

-

A calibrated radiometer or lux meter.

-

A suitable analytical method for quantifying this compound and its degradation products (e.g., HPLC-UV).

Procedure:

-

Expose a sample of this compound (solid or in solution) to a controlled light source.

-

Simultaneously, keep a control sample, protected from light, under the same temperature and humidity conditions.

-

At specified time intervals, withdraw aliquots of both the exposed and control samples.

-

Analyze the samples using a validated analytical method to determine the extent of degradation and identify any major photoproducts.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.

Protocol for Evaluating pH Stability and Hydrolysis (Conceptual)

Materials:

-

This compound

-

A series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

A constant temperature bath or incubator.

-

A suitable analytical method (e.g., HPLC-UV) to quantify this compound and 2,4-dinitroaniline.

Procedure:

-

Prepare solutions of this compound in each of the selected pH buffers.

-

Incubate the solutions at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).

-

At various time points, withdraw samples from each solution.

-

Analyze the samples to determine the concentration of remaining this compound and the formation of 2,4-dinitroaniline.

-

Calculate the rate of hydrolysis at each pH to determine the pH-rate profile.

Disclaimer: The experimental protocols provided are conceptual and require thorough validation and safety assessment before implementation. The handling of nitrated organic compounds requires appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

References

- 1. 2',4'-Dinitroacetanilide (CAS 610-53-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2',4'-Dinitroacetanilide [webbook.nist.gov]

- 3. 610-53-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. magritek.com [magritek.com]

- 8. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

An In-depth Technical Guide on the Comparative Basicity of 2,4-Dinitroacetanilide and 2,4-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the basicity of 2,4-dinitroacetanilide and 2,4-dinitroaniline (B165453). The document elucidates the chemical principles governing their basicity, supported by quantitative data where available, and outlines comprehensive experimental protocols for the determination of these properties.

Introduction: The Basicity of Aromatic Amines

The basicity of aromatic amines is a critical parameter in drug design and development, influencing a molecule's pharmacokinetic and pharmacodynamic properties. Basicity, quantified by the base dissociation constant (Kb) or the pKa of the conjugate acid, is primarily determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. In aromatic amines, this availability is significantly influenced by the interplay of inductive and resonance effects of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO2), decrease basicity by delocalizing the nitrogen's lone pair, making it less available for bonding with a proton.[1] Conversely, electron-donating groups increase basicity.

This guide focuses on two closely related compounds, 2,4-dinitroaniline and this compound, to illustrate the profound impact of N-acylation on the basicity of a substituted aniline.

Comparative Basicity: A Quantitative and Qualitative Analysis

The basicity of an amine is inversely proportional to the pKa of its conjugate acid; a lower pKa indicates a weaker base. A comparison of 2,4-dinitroaniline and this compound reveals a significant difference in their basic strengths.

| Compound | Structure | pKa of Conjugate Acid | Basicity |

| 2,4-Dinitroaniline |  | -4.53[2] | Very Weak Base |

| This compound |  | Not readily available | Significantly Weaker Base |

While a precise pKa value for the conjugate acid of this compound is not readily found in the literature, a qualitative analysis of its structure allows for a definitive comparison. This compound is a significantly weaker base than 2,4-dinitroaniline. This is because the acetyl group attached to the nitrogen atom in this compound is a strong electron-withdrawing group. The lone pair of electrons on the nitrogen is delocalized not only into the dinitrophenyl ring but also across the adjacent carbonyl group of the acetyl moiety through resonance. This extensive delocalization drastically reduces the availability of the lone pair for protonation, rendering this compound a much weaker base.

The Role of Resonance in Basicity

The following diagrams illustrate the key resonance structures that explain the difference in basicity between these two compounds.

Caption: Resonance delocalization in 2,4-dinitroaniline.

In 2,4-dinitroaniline, the lone pair on the amino nitrogen is delocalized into the benzene (B151609) ring and onto the nitro groups. This delocalization stabilizes the molecule but reduces the basicity of the amine.

Caption: Amide resonance in this compound.

In this compound, the nitrogen lone pair participates in amide resonance with the adjacent carbonyl group. This resonance is a very strong effect and significantly reduces the electron density on the nitrogen, making it much less available for protonation compared to 2,4-dinitroaniline.

Experimental Protocols for pKa Determination

The pKa of an aromatic amine can be determined experimentally using several methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Potentiometric Titration

This method involves the gradual addition of a titrant of known concentration to a solution of the sample and monitoring the resulting change in pH.

Materials and Reagents:

-

pH meter with a combination glass electrode

-

Calibrated automatic titrator or burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

The sample compound (e.g., 2,4-dinitroaniline)

-

Suitable solvent (e.g., a mixture of water and ethanol (B145695) for poorly soluble compounds)

-

Nitrogen gas for purging

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Prepare a 1 mM solution of the sample in a suitable solvent. For aromatic amines that are weak bases, the titration is typically carried out by first acidifying the solution.

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel. Add a magnetic stir bar and place the vessel on a magnetic stirrer. Immerse the calibrated pH electrode in the solution. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[3]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak bases.[4]

-

Acidification: Acidify the sample solution to approximately pH 2 with a standardized 0.1 M HCl solution.

-

Titration: Titrate the acidified sample solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[3]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa of the conjugate acid is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorbance spectrum of a compound changes as it undergoes protonation or deprotonation.

Materials and Reagents:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

Stock solution of the sample compound in a suitable solvent (e.g., methanol (B129727) or DMSO)

Procedure:

-

Spectrum of Ionized and Unionized Forms: Prepare two solutions of the sample at a known concentration. One solution should be in a highly acidic buffer (e.g., pH 1) to ensure the compound is fully protonated, and the other in a highly basic buffer (e.g., pH 13) to ensure it is in its neutral form. Record the UV-Vis spectrum of each solution to determine the wavelengths of maximum absorbance (λmax) for both the protonated and neutral species.

-

Preparation of Sample Solutions at Various pHs: Prepare a series of solutions of the sample at a constant concentration in buffers of varying pH values across the expected pKa range.[5]

-

Absorbance Measurements: Measure the absorbance of each solution at the λmax values determined in step 1.

-

Data Analysis: Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the conjugate acid.[6] Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance of the sample at a specific pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the neutral form.

References

- 1. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 2. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pharmaguru.co [pharmaguru.co]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Discovery and Original Preparation of 2,4-Dinitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2,4-Dinitroacetanilide, a significant intermediate in organic synthesis. It details the historical context of its discovery and outlines the primary methods for its preparation. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathways and experimental workflows to facilitate a deeper understanding and practical application in a research and development setting.

Introduction

This compound, with the chemical formula C₈H₇N₃O₅, is an aromatic compound of interest in the field of organic chemistry, primarily serving as a precursor in the synthesis of various other chemicals, including dyes and pharmaceuticals. Its preparation is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic synthesis. This guide explores the two principal methods for its synthesis: the direct dinitration of acetanilide (B955) and the reaction of 2,4-dinitrochlorobenzene with acetamide (B32628).

Historical Discovery